5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- is a complex organic compound that belongs to the class of dibenzo diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- typically involves multi-step organic reactions. The process may start with the formation of the dibenzo diazepine core through cyclization reactions, followed by the introduction of the carboxamide and diethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide, N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- include other dibenzo diazepines and related structures. Examples include:
- 5H-Dibenzo(b,E)(1,4)diazepine-8-carboxamide derivatives
- N-(2-(diethylamino)ethyl)-10,11-dihydro-11-oxo- analogs
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications.
Properties
CAS No. |
440120-42-3 |
---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-3-24(4-2)12-11-21-19(25)14-9-10-17-18(13-14)23-20(26)15-7-5-6-8-16(15)22-17/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,25)(H,23,26) |
InChI Key |
LAHXVXSEXYSIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.